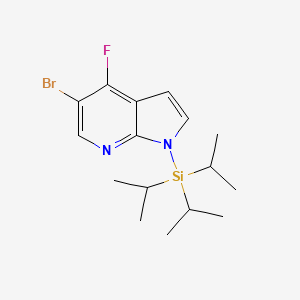

5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole

Description

BenchChem offers high-quality 5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-bromo-4-fluoropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BrFN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-15(18)14(17)9-19-16(13)20/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJAFOFKGPWSSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BrFN2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601151345 | |

| Record name | 5-Bromo-4-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601151345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685513-91-1 | |

| Record name | 5-Bromo-4-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685513-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601151345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

properties of 5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole

An In-Depth Technical Guide to 5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole: A Keystone Intermediate in Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

The 7-azaindole scaffold is a cornerstone of contemporary medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics, particularly kinase inhibitors.[1][2][3] This guide provides a comprehensive technical overview of a highly functionalized derivative, 5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole. We will delve into its structural attributes, predicted physicochemical properties, a plausible and detailed synthetic pathway, and its versatile reactivity. The strategic placement of the bromo and fluoro substituents, combined with the sterically demanding triisopropylsilyl (TIPS) protecting group, makes this molecule a uniquely valuable intermediate for the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage advanced heterocyclic intermediates in their synthetic campaigns.

Introduction: The Strategic Importance of Functionalized 7-Azaindoles

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom. This seemingly subtle change imparts significant alterations to the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, often leading to improved pharmacokinetic profiles in drug candidates.[3] Consequently, 7-azaindole derivatives have been successfully incorporated into a number of FDA-approved drugs, including the kinase inhibitors vemurafenib and pexidartinib.[1]

The subject of this guide, 5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole, is a highly engineered building block designed for maximum synthetic versatility:

-

5-Bromo Group: Serves as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.

-

4-Fluoro Group: The electron-withdrawing nature of fluorine modulates the electronic properties of the heterocyclic core and can enhance binding affinities with biological targets. It also activates the C4 position for nucleophilic aromatic substitution (SNAr) reactions.[4]

-

1-(triisopropylsilyl) Group: The bulky TIPS group provides robust protection for the pyrrole nitrogen, preventing unwanted side reactions and directing metallation to other positions on the ring. Its steric hindrance and selective lability under specific conditions are key to its utility.

This combination of features allows for a programmed and regioselective functionalization of the 7-azaindole scaffold, making it an invaluable asset in the construction of complex drug molecules.

Physicochemical Properties

| Property | Predicted Value / Observation | Justification |

| Molecular Formula | C₁₆H₂₄BrFN₂Si | Sum of the atoms in the structure. |

| Molecular Weight | 371.36 g/mol | Calculated from the molecular formula. |

| Appearance | Expected to be a white to off-white or pale yellow solid. | Based on the appearance of similar compounds like 5-bromo-7-azaindole.[5] |

| Melting Point | Likely to be in the range of 80-150 °C. | The TIPS group may lower the melting point compared to the unprotected 5-bromo-4-fluoro-7-azaindole due to disruption of crystal packing from hydrogen bonding. |

| Solubility | Expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone. Insoluble in water. | The large, non-polar TIPS group will confer significant organic solubility. |

| Stability | Stable under standard laboratory conditions. Sensitive to strong acids and fluoride ion sources, which will cleave the TIPS protecting group. | The TIPS group is known to be stable to a wide range of reaction conditions but can be removed with reagents like tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF). |

Proposed Synthesis Pathway

A logical and robust synthetic route to the target compound would involve a three-step sequence starting from a suitable pyridine precursor. The causality behind each step is critical for ensuring high yield and purity.

Caption: Proposed synthetic workflow for the target compound.

Step 1: Synthesis of 4-Fluoro-7-azaindole

The initial challenge is the construction of the 4-fluoro-7-azaindole core. Traditional indole syntheses like the Fischer method can be inefficient for electron-deficient pyridine precursors.[3] A more modern and effective approach involves a domino reaction starting from readily available 2-fluoro-3-methylpyridine.[3][6]

-

Protocol:

-

To a solution of 2-fluoro-3-methylpyridine and a suitable arylaldehyde (which can be cleaved in a later step) in an anhydrous solvent like isopropyl ether, add potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).

-

Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-fluoro-7-azaindole.

-

-

Scientific Rationale: This transition-metal-free approach leverages the ability of a strong, non-nucleophilic base (KN(SiMe₃)₂) to deprotonate the methyl group, initiating a cascade of reactions that ultimately leads to the formation of the 7-azaindole ring system.[6]

Step 2: Regioselective Bromination to 5-Bromo-4-fluoro-7-azaindole

Electrophilic aromatic substitution on the 7-azaindole core typically occurs at the C3 position. However, to achieve bromination at the C5 position, the directing effects of the existing substituents and the choice of brominating agent are crucial. A highly regioselective bromination at the 5-position of a 4-chloro-3-nitro-7-azaindole has been demonstrated, suggesting that the C5 position is susceptible to bromination.[7]

-

Protocol:

-

Dissolve the 4-fluoro-7-azaindole in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting solid by recrystallization or column chromatography to yield 5-bromo-4-fluoro-7-azaindole.

-

-

Scientific Rationale: The pyrrole ring of the 7-azaindole is electron-rich and thus susceptible to electrophilic substitution. While the C3 position is generally the most reactive, the electronic influence of the 4-fluoro substituent and the pyridine nitrogen can direct bromination to the C5 position. Using a mild brominating agent like NBS in a polar solvent like DMF provides controlled conditions for this transformation.

Step 3: N-Silylation to Afford the Final Product

The final step is the protection of the pyrrole nitrogen with a triisopropylsilyl (TIPS) group. This is a standard procedure that enhances the molecule's solubility in organic solvents and provides steric protection to the N-H group.

-

Protocol:

-

Suspend 5-bromo-4-fluoro-7-azaindole in anhydrous DMF under an inert atmosphere.

-

Add imidazole (or another suitable base like sodium hydride) to the suspension.

-

Slowly add triisopropylsilyl chloride (TIPSCl) to the reaction mixture at room temperature.

-

Stir the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole.

-

-

Scientific Rationale: Imidazole acts as a base to deprotonate the pyrrole nitrogen, forming a nucleophilic anion that readily attacks the silicon atom of TIPSCl. It also serves as a catalyst for the silylation reaction. The bulky TIPS group is chosen for its high stability across a range of reaction conditions, particularly palladium-catalyzed cross-couplings.

Chemical Reactivity and Synthetic Utility

The true value of 5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole lies in its capacity for controlled, sequential functionalization. The distinct reactivity of the bromo and fluoro groups, orchestrated by the TIPS protecting group, allows for a multitude of synthetic transformations.

Caption: Key reaction pathways for the target intermediate.

A. Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The C5-bromo substituent is the primary site for introducing molecular diversity. The TIPS group ensures that the substrate is stable and soluble for these transformations.

-

Suzuki-Miyaura Coupling: This reaction is ideal for forming C-C bonds by coupling with aryl or vinyl boronic acids or esters. This is a common strategy for building the core structures of many kinase inhibitors.

-

Sonogashira Coupling: Enables the introduction of alkyne functionalities, which can be further elaborated or are themselves part of a pharmacophore.[8]

-

Buchwald-Hartwig Amination: Allows for the formation of C-N bonds with a wide range of primary and secondary amines, crucial for tuning the solubility and biological activity of the final compound.[4]

-

Heck Coupling: Facilitates the introduction of alkenes at the C5 position.[9]

Experimental Insight: The choice of palladium catalyst, ligand, base, and solvent is critical and must be optimized for each specific substrate combination to maximize yield and minimize side reactions. The bulky TIPS group can influence the required catalytic system.

B. Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The electron-withdrawing fluorine atom at C4, further activated by the pyridine nitrogen, makes this position susceptible to nucleophilic attack. This reaction is typically performed after the cross-coupling at C5.

-

Mechanism: The reaction proceeds via a Meisenheimer complex, and the rate is enhanced by the presence of the electron-withdrawing groups. 4-fluoro-7-azaindoles have shown greater reactivity in SNAr reactions compared to their 4-chloro counterparts.[4]

-

Applications: This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, providing another avenue for modifying the molecule's properties.

C. Deprotection of the N1-TIPS Group

The final step in many synthetic sequences involving this intermediate is the removal of the TIPS protecting group.

-

Methodology: This is most commonly achieved using a fluoride source. Tetrabutylammonium fluoride (TBAF) in THF is a standard and mild method. For more resistant substrates, hydrofluoric acid (HF) in pyridine can be used, although this requires careful handling.

-

Self-Validation: The successful deprotection without degradation of the newly installed functionalities validates the choice of the TIPS group as a robust yet cleavable protecting group.

Applications in Medicinal Chemistry and Drug Discovery

5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole is not an end product but a high-value intermediate. Its primary application is as a building block in the synthesis of kinase inhibitors.[1]

-

Kinase Inhibitor Scaffolds: Many potent kinase inhibitors feature a 2-aryl- or 3-substituted-7-azaindole core. This intermediate provides a clear pathway to such structures. A typical synthetic strategy would involve a Suzuki coupling at C5, followed by functionalization at C4, and finally deprotection.

-

Structure-Activity Relationship (SAR) Studies: The ability to easily and selectively modify the C4 and C5 positions makes this intermediate ideal for generating libraries of analogues for SAR studies. By systematically varying the substituents at these positions, researchers can probe the binding pocket of a target protein and optimize for potency and selectivity.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound should be kept under an inert atmosphere to prevent slow degradation by atmospheric moisture, which could lead to desilylation.

-

Toxicity: While specific toxicity data is unavailable, related halogenated aromatic compounds can be harmful if swallowed, and may cause skin and eye irritation. Treat this compound with the appropriate level of caution.

Conclusion

5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole represents a sophisticated and highly valuable tool in the arsenal of the medicinal chemist. Its design embodies key principles of modern synthetic strategy: the use of protecting groups to control reactivity and the strategic placement of functional groups to allow for selective, high-yielding transformations. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers can unlock its potential to accelerate the discovery and development of novel therapeutics.

References

- Caldwell, J. et al. (2007). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. Note: The provided search result links to a general page on 4-substituted 7-azaindole synthesis, which discusses the greater reactivity of 4-fluoro-7-azaindoles in SNAr reactions.

-

Ciaffoni, L. et al. (2014). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters. Available at: [Link]

- ResearchGate. Practical Regioselective Bromination of Azaindoles and Diazaindoles. Note: This result provides context on the synthesis and importance of functionalized azaindoles.

-

Wang, C. et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available at: [Link]

-

Hovd, A. K. et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Available at: [Link]

-

Al-Ostoot, F. H. et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]

- Google Patents. (2012). Preparation method for 5-bromo-7-azaindole. CN102584820A.

-

RosDok. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]

-

ResearchGate. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Available at: [Link]

- Google Patents. (2018). Preparation method of 5-bromo-7-azaindole. CN109081840B.

-

Royal Society of Chemistry. (2023). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers. Available at: [Link]

-

MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]

-

PubMed. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Available at: [Link]

-

The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Available at: [Link]

-

ChemRxiv. (2025). Lysine targeting covalent inhibitors of malarial kinase PfCLK3. Note: The date is a future projection from the source, but the content is relevant. Available at: [Link]

Sources

- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]

- 9. Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized 7-Azaindoles

The 7-azaindole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its structural resemblance to indole allows it to act as a bioisostere, leading to a wide range of biological activities. Consequently, the development of robust and versatile methods for the functionalization of the 7-azaindole core is of paramount importance for the rapid generation of novel molecular entities in drug discovery programs.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and highly adaptable method for the formation of carbon-carbon bonds.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for medicinal chemists. The application of this reaction to halogenated 7-azaindoles enables the introduction of diverse aryl and heteroaryl substituents, providing a direct route to libraries of compounds for structure-activity relationship (SAR) studies.

This document provides a detailed guide to the application of the Suzuki-Miyaura coupling reaction to a specific, highly functionalized substrate: 5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole . We will delve into the rationale behind the choice of reagents and conditions, present a detailed experimental protocol, and discuss the key aspects of reaction optimization and troubleshooting.

The Substrate: A Closer Look at 5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole

The choice of this particular substrate is strategic for several reasons, each substituent playing a critical role in the synthetic design:

-

The 7-Azaindole Core: As mentioned, this is a key pharmacophore. The nitrogen atom in the pyridine ring can influence the electronic properties of the molecule and provide an additional point for hydrogen bonding interactions with biological targets.

-

The 5-Bromo Substituent: The bromine atom at the C5 position serves as the reactive handle for the Suzuki coupling. The reactivity of aryl halides in the oxidative addition step of the catalytic cycle generally follows the trend I > Br > Cl.[1] Bromo derivatives offer a good balance of reactivity and stability.

-

The 4-Fluoro Substituent: The presence of a fluorine atom at the C4 position can significantly modulate the physicochemical and pharmacokinetic properties of the final molecule, such as metabolic stability, lipophilicity, and binding affinity. From a synthetic standpoint, the electron-withdrawing nature of the fluorine atom can influence the reactivity of the C-Br bond.

-

The 1-(triisopropylsilyl) (TIPS) Protecting Group: The N-H of the pyrrole ring in azaindoles can interfere with palladium-catalyzed cross-coupling reactions, leading to catalyst inhibition and lower yields.[2] The use of a bulky and robust protecting group like TIPS is crucial for several reasons:

-

Prevents Catalyst Inhibition: It blocks the coordination of the pyrrolic nitrogen to the palladium center.

-

Enhances Solubility: The lipophilic nature of the TIPS group improves the solubility of the substrate in organic solvents commonly used for Suzuki couplings.

-

Directs Regioselectivity: In cases of multiple halogen substituents, a bulky N-protecting group can influence the regioselectivity of the coupling.

-

Stability: The TIPS group is stable under the basic conditions of the Suzuki reaction and can be readily removed under specific conditions post-coupling if the free N-H is desired.

-

The Suzuki-Miyaura Coupling: Mechanism and Key Parameters

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.

The success of the reaction is highly dependent on the careful selection of several parameters:

| Parameter | Common Choices & Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand. The choice of catalyst and ligand is crucial. For heteroaromatic substrates, bulky and electron-rich phosphine ligands like SPhos can be beneficial.[3] A selectivity study on a 7-azaindole derivative found Pd(PPh₃)₄ to be highly chemoselective.[4] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄. The base activates the boronic acid for transmetalation. The choice of base can influence the reaction rate and prevent side reactions. Cesium carbonate is often effective for challenging couplings. |

| Solvent | Dioxane/water, Toluene/ethanol, DMF. A mixture of an organic solvent and water is often used to dissolve both the organic substrate and the inorganic base. The choice of solvent can impact the solubility of reagents and the stability of the catalyst. |

| Boronic Acid/Ester | A wide variety of aryl and heteroaryl boronic acids and their pinacol esters are commercially available. Boronic esters can offer improved stability and reactivity in some cases. |

Experimental Protocol: Suzuki Coupling of 5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole with an Arylboronic Acid

This protocol provides a general procedure that can be adapted for various arylboronic acids. Optimization may be required for specific substrates.

Materials:

-

5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Degassed water

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

-

Reaction monitoring tools (TLC or LC-MS)

-

Purification supplies (silica gel, solvents for chromatography)

Workflow:

Figure 2. A typical experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and potassium carbonate (2.0 equiv.).

-

Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add the degassed solvent mixture (e.g., a 4:1 mixture of 1,4-dioxane and water) via a syringe. Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 equiv.).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

-

Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Data Presentation: Optimization of Reaction Conditions

The following table presents a hypothetical optimization study for the Suzuki coupling of 5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole with phenylboronic acid, illustrating the effect of varying key reaction parameters on the yield.

| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 78 |

| 2 | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |

| 3 | Pd₂(dba)₃ (2.5) / SPhos (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 92 |

| 4 | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 8 | 90 |

| 5 | Pd(dppf)Cl₂ (5) | K₃PO₄ | Toluene/EtOH/H₂O (2:2:1) | 100 | 10 | 88 |

| 6 | Pd(dppf)Cl₂ (2.5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 75 |

Note: These are representative data and actual results may vary.

Troubleshooting and Key Considerations

-

Low Yield:

-

Catalyst Inactivation: Ensure proper degassing of solvents and use of an inert atmosphere to prevent oxidation of the Pd(0) catalyst.

-

Inefficient Transmetalation: Try a stronger base (e.g., Cs₂CO₃ or K₃PO₄) or a different solvent system.

-

Decomposition of Boronic Acid: Protodeboronation can be an issue. Using a boronic ester or adding the boronic acid portion-wise may help.

-

-

Side Reactions:

-

Homocoupling of Boronic Acid: This can occur at higher temperatures. Lowering the reaction temperature or using a different catalyst/ligand system may mitigate this.

-

Debromination of Starting Material: This can be promoted by certain palladium catalysts and conditions. Screening different catalysts is recommended.

-

-

Removal of the TIPS Group: If the final product requires a free N-H, the TIPS group can be removed using fluoride sources such as tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).

Conclusion

The Suzuki-Miyaura cross-coupling of 5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole is a highly effective method for the synthesis of a diverse range of functionalized 7-azaindole derivatives. The strategic use of a bulky N-silyl protecting group is critical for achieving high yields by preventing catalyst inhibition. Careful consideration and optimization of the catalyst, base, and solvent system are essential for the successful implementation of this powerful synthetic transformation in the pursuit of novel chemical entities for drug discovery and development.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Chemisty LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 2010 , 132 (40), 14073–14075. [Link]

-

Ghosh, A.; Sieser, J. E.; Couturier, M.; et al. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 2023 , 8 (8), 7985–7997. [Link]

-

Ball, N. D.; Rueda-Espinosa, J.; Ramanayake, D.; Love, J. A. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 2023 , 13, 26863-26868. [Link]

-

Newman, S. G.; Howell, J. M.; Nicolaus, N.; Lautens, M. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 2019 , 84 (18), 11643-11651. [Link]

-

Henden, E. Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian University of Science and Technology, 2016 . [Link]

-

Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 5-Bromo-4-fluoro-1-TIPS-7-azaindole

Introduction: The Strategic Importance of 7-Azaindole Scaffolds

The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. As a bioisostere of indole, it offers a unique combination of hydrogen bond donor and acceptor sites, which can lead to enhanced binding affinity and selectivity for various biological targets, including protein kinases.[1] The functionalization of this core structure is paramount for modulating pharmacokinetic and pharmacodynamic properties. 5-Bromo-4-fluoro-1-TIPS-7-azaindole is a highly versatile building block designed for just this purpose. The strategic placement of the bromine atom at the C5-position provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.

This guide provides an in-depth technical overview and detailed protocols for key palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-4-fluoro-1-TIPS-7-azaindole. We will delve into the mechanistic rationale behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for the successful synthesis of complex 7-azaindole derivatives.

Key Structural Features and Their Implications:

-

5-Bromo Group: Serves as the primary leaving group for oxidative addition to the palladium(0) catalyst, initiating the cross-coupling catalytic cycle. The reactivity order for aryl halides in this step is generally I > OTf > Br > Cl.[2]

-

4-Fluoro Group: This electron-withdrawing substituent influences the electronic properties of the azaindole ring system. The presence of an electron-withdrawing group on the aryl halide can facilitate the rate-limiting oxidative addition step of the catalytic cycle.[3]

-

1-TIPS (Triisopropylsilyl) Group: This bulky silyl group serves several critical functions:

-

Protection: It prevents undesired side reactions at the N1-position, such as N-arylation, which can compete with the desired C-Br coupling, particularly in reactions like the Buchwald-Hartwig amination.[4]

-

Solubility: The lipophilic nature of the TIPS group enhances the solubility of the azaindole substrate in common organic solvents used for cross-coupling reactions.

-

Stability: While not extensively studied for this specific substrate, large N-protecting groups on similar heterocycles have been shown to have minimal negative impact on the yields of certain cross-coupling reactions.[5]

-

The Engine of Innovation: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The general catalytic cycle, illustrated below, forms the basis for the specific reactions detailed in this guide.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle is initiated by the oxidative addition of the aryl bromide (R-X) to a Pd(0) complex. This is followed by transmetalation with an organometallic coupling partner (R¹-M) and concludes with reductive elimination to form the desired product (R-R¹) and regenerate the active Pd(0) catalyst.[2]

Experimental Protocols and Methodologies

The following protocols are designed as robust starting points for the functionalization of 5-Bromo-4-fluoro-1-TIPS-7-azaindole. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific coupling partners.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids/Esters

The Suzuki-Miyaura reaction is a premier method for creating carbon-carbon bonds, particularly for generating biaryl structures prevalent in pharmaceuticals.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling

-

Materials:

-

5-Bromo-4-fluoro-1-TIPS-7-azaindole (1.0 equiv)

-

Aryl- or heteroaryl-boronic acid or pinacol ester (1.2–1.5 equiv)

-

Palladium Catalyst: Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf) (0.05 equiv)

-

Base: 2M aqueous Na₂CO₃ solution (3.0 equiv) or K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane, DME, or Toluene/Ethanol mixture

-

-

Procedure:

-

To a reaction vessel, add 5-Bromo-4-fluoro-1-TIPS-7-azaindole, the boronic acid/ester, palladium catalyst, and base.

-

Add the solvent (or solvent mixture).

-

Thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 90-100 °C under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Causality and Insights: The choice of base is crucial for activating the boronic acid in the transmetalation step.[2] Aqueous carbonate bases are common and effective. For challenging couplings, stronger non-aqueous bases like KF or CsF can be employed. The use of bulky, electron-rich phosphine ligands (like those in Pd(PPh₃)₄ or dppf) stabilizes the palladium center and promotes the catalytic cycle.[3]

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling provides a powerful route to arylalkynes, key intermediates in the synthesis of complex molecules and materials.

Protocol 2: Sonogashira Coupling

-

Materials:

-

5-Bromo-4-fluoro-1-TIPS-7-azaindole (1.0 equiv)

-

Terminal alkyne (1.2–1.5 equiv)

-

Palladium Catalyst: PdCl₂(PPh₃)₂ (0.02-0.05 equiv)

-

Copper(I) Co-catalyst: CuI (0.04-0.10 equiv)

-

Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (≥ 2.0 equiv, often used as solvent or co-solvent)

-

Solvent: THF or DMF

-

-

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve 5-Bromo-4-fluoro-1-TIPS-7-azaindole, PdCl₂(PPh₃)₂, and CuI in the chosen solvent.

-

Add the amine base, followed by the terminal alkyne.

-

Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if necessary.

-

Monitor the reaction by TLC or LC-MS. Reactions are often complete in 2-24 hours.

-

Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate and partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by silica gel column chromatography.

-

Causality and Insights: The Sonogashira reaction typically involves a dual catalytic system.[6] The palladium catalyst undergoes oxidative addition with the aryl bromide, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II) complex. The amine base is crucial for deprotonating the terminal alkyne and neutralizing the HBr generated during the reaction.[7]

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a cornerstone for synthesizing aryl amines, a motif frequently found in pharmaceuticals. Coupling with N-H containing heterocycles like azaindoles can be challenging due to potential catalyst inhibition and N-arylation side reactions.[4]

Protocol 3: Buchwald-Hartwig Amination

-

Materials:

-

5-Bromo-4-fluoro-1-TIPS-7-azaindole (1.0 equiv)

-

Amine (primary or secondary) (1.2 equiv)

-

Palladium Pre-catalyst: G3-XPhos Palladacycle (0.02 equiv) or [Pd₂(dba)₃] (0.01 equiv)

-

Ligand (if not using a pre-catalyst): XPhos or RuPhos (0.02-0.04 equiv)

-

Base: LiHMDS (1.2-1.5 equiv, 1M in THF) or NaOtBu (1.4 equiv)

-

Solvent: Anhydrous Toluene or 1,4-Dioxane

-

-

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere, add the palladium pre-catalyst (or Pd source and ligand), base, and solvent.

-

Add the amine, followed by a solution of 5-Bromo-4-fluoro-1-TIPS-7-azaindole in the reaction solvent.

-

Heat the mixture to 80-110 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by silica gel column chromatography.

-

Causality and Insights: The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos) is critical. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the oxidative addition step and facilitates the challenging reductive elimination to form the C-N bond.[8] Strong, non-nucleophilic bases like LiHMDS or NaOtBu are required to deprotonate the amine without competing in side reactions.[4] The use of well-defined Pd(II) precatalysts ensures a reliable and reproducible generation of the active Pd(0) catalyst in situ.[8][9]

Summary of Reaction Conditions

The following table provides a comparative summary of typical conditions for the cross-coupling reactions discussed.

| Reaction Type | Palladium Source (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) |

| Suzuki-Miyaura | Pd(PPh₃)₄ (5%) | PPh₃ | Na₂CO₃ (3) | Dioxane/H₂O | 90-100 |

| PdCl₂(dppf) (5%) | dppf | K₂CO₃ (3) | DME | 90-100 | |

| Sonogashira | PdCl₂(PPh₃)₂ (2-5%) | PPh₃ | Et₃N / DIPA | THF / DMF | 25-60 |

| Buchwald-Hartwig | G3-XPhos (2%) | XPhos | LiHMDS (1.2) | Toluene | 80-110 |

| [Pd₂(dba)₃] (1%) | RuPhos | NaOtBu (1.4) | Dioxane | 80-110 |

Note: Catalyst loading and equivalents are based on the limiting reagent, 5-Bromo-4-fluoro-1-TIPS-7-azaindole.

Conclusion

5-Bromo-4-fluoro-1-TIPS-7-azaindole is a powerful and versatile intermediate for the synthesis of complex, biologically relevant molecules. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and efficient pathways to functionalize the C5-position of the 7-azaindole core. A thorough understanding of the reaction mechanisms and the specific roles of the catalyst, ligand, base, and protecting group is essential for achieving high yields and purity. The protocols and insights provided in this guide serve as a comprehensive resource for chemists engaged in the design and synthesis of novel 7-azaindole-based compounds.

References

-

Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]

-

Larsen, E. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

-

Vu, T. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]

-

Cacchi, S., & Fabrizi, G. (2005). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 105(7), 2873–2920. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 1). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Aher, R. D., & Pore, D. M. (2018). Heck Reaction—State of the Art. Catalysts, 8(7), 267. [Link]

-

Almeida, J. F., & Pinho e Melo, T. M. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

-

Vila, C., Carballo, R. M., & Zanardi, M. M. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. The Journal of Organic Chemistry, 81(15), 6346–6354. [Link]

-

Marion, N., & Nolan, S. P. (2008). Well-defined N-heterocyclic carbenes-palladium(II) precatalysts for cross-coupling reactions. Accounts of Chemical Research, 41(11), 1440–1449. [Link]

-

Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438-4441. [Link]

-

G.P. M. (2010, December 1). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office. Retrieved from [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

-

Dam, J. H., & Bräse, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(10), 16004–16044. [Link]

-

Kim, Y. M., & Yu, S. (2003). Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. Journal of the American Chemical Society, 125(7), 1696–1697. [Link]

-

Thutewohl, M., & Larsen, S. D. (2006). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 2, 20. [Link]

-

Wang, D., & Ding, K. (2013). Well-defined N-heterocyclic carbenes–palladium(II) precatalysts for cross-coupling reactions. Chemical Society Reviews, 42(2), 560-587. [Link]

-

ResearchGate. (n.d.). Sonogashira mediated synthesis of 5-nitro-7-azaindole[6]. Retrieved from [Link]

-

ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]

Sources

- 1. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlanchimpharma.com [atlanchimpharma.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Well-defined N-heterocyclic carbenes-palladium(II) precatalysts for cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. media.abcr.com [media.abcr.com]

lithiation of 1-TIPS-4-fluoro-7-azaindole derivatives

An In-Depth Technical Guide to the Directed ortho-Metalation of 1-TIPS-4-fluoro-7-azaindole Derivatives

Authored by: A Senior Application Scientist

Introduction: Strategic C-H Functionalization of a Privileged Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in modern medicinal chemistry, serving as a bioisosteric replacement for indole in numerous biologically active compounds and approved therapeutics.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it a privileged scaffold in the design of kinase inhibitors, antivirals, and other targeted agents. The strategic functionalization of this core is paramount for modulating pharmacological properties and exploring structure-activity relationships (SAR).

Direct C-H activation, particularly through Directed ortho-Metalation (DoM), has emerged as a powerful and atom-economical strategy for the regioselective elaboration of aromatic and heteroaromatic systems.[3][4] This approach obviates the need for pre-functionalized starting materials, streamlining synthetic routes and enabling rapid access to diverse libraries of analogues.

This application note provides a comprehensive guide to the lithiation of 1-(triisopropylsilyl)-4-fluoro-7-azaindole. We will delve into the mechanistic underpinnings that govern the high regioselectivity of this transformation, provide detailed, field-proven protocols for its execution, and discuss the subsequent trapping with various electrophiles to generate a range of functionalized derivatives. The synergy between the N1-silyl protecting group and the C4-fluoro substituent is key to unlocking a predictable and robust synthetic methodology for drug discovery professionals.

Mechanism and Theory: The Synergy of Directing Groups

The high regioselectivity observed in the lithiation of 1-TIPS-4-fluoro-7-azaindole is a classic example of synergistic Directed ortho-Metalation.[4][5] The reaction proceeds via the deprotonation of the most acidic C-H proton, which is determined by the combined electronic effects of multiple directing metalation groups (DMGs).

Key Mechanistic Pillars:

-

The N1-TIPS Group : The triisopropylsilyl (TIPS) group serves a dual purpose. Firstly, it protects the acidic N-H proton of the pyrrole ring, preventing competitive deprotonation.[6] Secondly, while the N1 atom itself can act as a weak coordinating site for the lithium base, the primary role of the bulky silyl group in this context is electronic, influencing the overall acidity of the ring protons.

-

The Pyridine Nitrogen (N7) : The lone pair of the pyridine nitrogen is a powerful coordinating site for Lewis-acidic organolithium reagents.[3] This interaction typically directs metalation to the adjacent C6 position.

-

The C4-Fluoro Substituent : The fluorine atom exerts a strong electron-withdrawing inductive effect (-I). This effect significantly increases the kinetic and thermodynamic acidity of the adjacent C5 proton, making it the most favorable site for deprotonation.[5]

In this specific substrate, the acidifying inductive effect of the C4-fluoro group overrides the directing effect of the N7 pyridine nitrogen, leading to highly regioselective lithiation at the C5 position. The reaction is typically performed at low temperatures (-78 °C) using a strong, non-nucleophilic lithium amide base like lithium diisopropylamide (LDA) to prevent side reactions. The resulting C5-lithiated intermediate is a potent nucleophile that can be trapped with a wide array of electrophiles.

Caption: Directed ortho-Metalation at C5.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the lithiation and subsequent electrophilic quench of 1-TIPS-4-fluoro-7-azaindole.

Materials and Equipment

-

Reagents : 1-TIPS-4-fluoro-7-azaindole, anhydrous tetrahydrofuran (THF, inhibitor-free), lithium diisopropylamide (LDA, solution in THF/heptane/ethylbenzene), or n-butyllithium (n-BuLi), various electrophiles (e.g., iodine, N,N-dimethylformamide, benzaldehyde), saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Equipment : Schlenk line or inert atmosphere glovebox, oven-dried glassware (round-bottom flasks, dropping funnel), magnetic stirrer and stir bars, low-temperature thermometer, syringes, needles, and a cooling bath (dry ice/acetone or cryocooler).

Protocol 1: General Procedure for C5-Lithiation and Electrophilic Quench

Self-Validation and Critical Checkpoints:

-

Anhydrous Conditions : The success of this reaction is critically dependent on the exclusion of moisture. All glassware must be rigorously dried, and solvents must be anhydrous.

-

Temperature Control : Maintaining a low temperature (-78 °C) is essential to ensure the stability of the lithiated intermediate and prevent side reactions.

-

Inert Atmosphere : Organolithium reagents are highly reactive with oxygen and moisture. The entire procedure must be conducted under a positive pressure of an inert gas like argon or nitrogen.

Step-by-Step Methodology:

-

Reaction Setup : Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

-

Reagent Preparation : In the flask, dissolve 1-TIPS-4-fluoro-7-azaindole (1.0 equiv) in anhydrous THF (approx. 0.1 M solution).

-

Cooling : Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Lithiation : Slowly add a solution of LDA (1.1 equiv) dropwise via syringe over 10-15 minutes. The solution may change color upon addition.

-

Anion Generation : Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the C5-lithiated species.

-

Electrophilic Quench : Add the chosen electrophile (1.2-1.5 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

-

Reaction Completion : Stir the mixture at -78 °C for an additional 1-2 hours, or until TLC/LCMS analysis indicates consumption of the starting material. The reaction can be allowed to slowly warm to room temperature for certain electrophiles.

-

Work-up : Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

-

Extraction : Transfer the mixture to a separatory funnel, add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Purification Prelude : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Final Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired C5-substituted product.

Data Presentation: Scope of Electrophiles

The C5-lithiated intermediate of 1-TIPS-4-fluoro-7-azaindole reacts cleanly with a variety of electrophiles, demonstrating the versatility of this method for generating diverse derivatives.

| Electrophile | Reagent | Product Structure | Typical Yield (%) |

| Iodination | I₂ | 5-Iodo-1-TIPS-4-fluoro-7-azaindole | 85-95% |

| Formylation | DMF | 5-Formyl-1-TIPS-4-fluoro-7-azaindole | 70-80% |

| Hydroxymethylation | Paraformaldehyde | (1-TIPS-4-fluoro-7-azaindol-5-yl)methanol | 65-75% |

| Carboxylation | CO₂ (gas) | 1-TIPS-4-fluoro-7-azaindole-5-carboxylic acid | 70-85% |

| Thiolation | Dimethyl disulfide (MeSSMe) | 5-(Methylthio)-1-TIPS-4-fluoro-7-azaindole | 80-90% |

| Borylation | B(OiPr)₃ | 1-TIPS-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaindole | 60-70% |

Yields are approximate and can vary based on reaction scale and purification efficiency. Data synthesized from principles of DoM chemistry.[5]

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol, from initial setup to the final, purified product.

Caption: General Experimental Workflow.

Troubleshooting and Field-Proven Insights

-

Low or No Conversion : This is almost always due to the presence of water or other protic impurities. Ensure all reagents, solvents, and glassware are scrupulously dry. Titrate the organolithium reagent before use if its concentration is uncertain.

-

Multiple Products : If lithiation at other positions (e.g., C2 or C6) is observed, it may indicate that the reaction temperature was too high or the lithiation time was too long, allowing for equilibration to a thermodynamically favored, but undesired, lithiated species. Ensure strict temperature control at -78 °C.

-

TIPS Group Cleavage : While generally robust, the TIPS group can be cleaved under certain work-up conditions or with highly reactive electrophiles. A non-acidic work-up is recommended. If cleavage is desired, treatment with tetrabutylammonium fluoride (TBAF) is the standard method.[7]

Safety Precautions

-

Organolithium Reagents : n-Butyllithium is pyrophoric and will ignite on contact with air. LDA is highly flammable and corrosive. Both must be handled under an inert atmosphere using proper syringe techniques.

-

Cryogenic Baths : Dry ice/acetone baths are extremely cold (-78 °C) and can cause severe burns. Wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

-

Solvents : Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system and do not distill to dryness.

Adherence to standard laboratory safety procedures is mandatory when performing these chemical transformations.

References

-

Gribble, G. W. (2010). Recent developments in indole and azaindole synthesis and reactivity. In Advances in Heterocyclic Chemistry (Vol. 100, pp. 1-83). Academic Press. [Link]

-

Azaindole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

- Guéret, P., & Snieckus, V. (2004). Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations. Tetrahedron Letters, 45(12), 2317–2319.

- Collot, V., Bovy, P. R., & Rault, S. (2000). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 4(2), 147-174.

-

Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and related remote metalation directors. Chemical Reviews, 90(6), 879–933. [Link]

-

Rongalite-mediated sequential homologative fluorination of oxindoles en route to 3-(fluoromethyl)-3-methylindolin-2-ones. (2026). PubMed. Retrieved January 26, 2026, from [Link]

- Kikuta, H., & Ohshiro, Y. (1997). Functionalization of 7-Azaindole. Journal of Heterocyclic Chemistry, 34(3), 849-854.

-

Demjén, A., & Wünsch, B. (2007). One-Pot Phosphonylation of Heteroaromatic Lithium Reagents: The Scope and Limitations of Its Use for the Synthesis of Heteroaromatic Phosphonates. Molecules, 12(4), 844–857. [Link]

-

Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Rzepa, H. (2013, March 16). Lithiation of heteroaromatic rings: analogy to electrophilic substitution? Henry Rzepa's Blog. [Link]

-

Miah, S., & Snieckus, V. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7350–7354. [Link]

-

Wang, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers, 9(5), 1362-1368. [Link]

-

Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. (2022). Semantic Scholar. Retrieved January 26, 2026, from [Link]

-

Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Retrieved January 26, 2026, from [Link]

- Shirley, D. A., & Le, V. H. (1964). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. The Journal of Organic Chemistry, 29(4), 976–981.

-

Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). PMC. Retrieved January 26, 2026, from [Link]

-

Rongalite-mediated sequential homologative fluorination of oxindoles en route to 3-(fluoromethyl)-3-methylindolin-2-ones. (2026). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Chen, Y., et al. (2010). Luminescence and reactivity of 7-azaindole derivatives and complexes. Chemical Society Reviews, 39(7), 2557-2570. [Link]

-

Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. Retrieved January 26, 2026, from [Link]

-

Dziedzic, P., et al. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Molecules, 27(12), 3907. [Link]

-

Collum, D. B., et al. (2007). Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. Journal of the American Chemical Society, 129(46), 14362–14369. [Link]

-

Directed ortho metalation. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

-

Protecting groups in insertion chemistry: Site-selective positioning of lithium ions in intercalation hosts. (2023). OSTI.GOV. Retrieved January 26, 2026, from [Link]

-

Chad's Prep. (2021, January 22). 12.5 Protecting Groups for Alcohols | Organic Chemistry [Video]. YouTube. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Luminescence and reactivity of 7-azaindole derivatives and complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. baranlab.org [baranlab.org]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. One-Pot Phosphonylation of Heteroaromatic Lithium Reagents: The Scope and Limitations of Its Use for the Synthesis of Heteroaromatic Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a 5-Bromo-4-fluoro-7-azaindole Core

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the adenine hinge-binding motif of ATP and thereby effectively target the active sites of numerous protein kinases.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis of kinase inhibitors based on the highly functionalized 5-bromo-4-fluoro-7-azaindole core. The strategic introduction of bromine at the C5 position and fluorine at the C4 position offers a versatile platform for generating diverse libraries of potent and selective kinase inhibitors through subsequent cross-coupling reactions. This document will detail the rationale behind the synthetic design, step-by-step protocols for the preparation of the core scaffold and its derivatives, and methods for their biological evaluation.

Introduction: The Strategic Advantage of the 5-Bromo-4-fluoro-7-azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) moiety is a bioisostere of indole and purine, rendering it an exceptional scaffold for kinase inhibitor design.[1][3] The nitrogen atom at the 7-position and the pyrrolic N-H group can form critical bidentate hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[1][2][4]

The specific substitution pattern of 5-bromo-4-fluoro-7-azaindole offers distinct advantages for drug discovery programs:

-

The C5-Bromo Group: This serves as a versatile synthetic handle for introducing a wide array of chemical diversity. It readily participates in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR).

-

The C4-Fluoro Group: The introduction of a fluorine atom at the C4 position can significantly modulate the physicochemical properties of the molecule. Fluorine's high electronegativity can influence the acidity of the N1-proton, potentially enhancing its hydrogen-bonding capability. Furthermore, fluorine substitution can improve metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions with the target protein.

This combination of functionalities makes the 5-bromo-4-fluoro-7-azaindole core a powerful platform for the development of next-generation kinase inhibitors.

Synthesis of the 5-Bromo-4-fluoro-7-azaindole Core

The synthesis of the 5-bromo-4-fluoro-7-azaindole core can be achieved through a multi-step sequence starting from commercially available 7-azaindole. The key steps involve the regioselective introduction of the chloro, nitro, and bromo groups, followed by a nucleophilic aromatic substitution for fluorine introduction and subsequent reduction of the nitro group.

Synthetic Workflow Overview

The overall synthetic strategy is depicted below. This multi-step process is designed for scalability and high regioselectivity.

Caption: Synthetic workflow for 5-Bromo-4-fluoro-7-azaindole.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-3-nitro-7-azaindole

This protocol is adapted from a reported synthesis of the chloro-nitro intermediate.[5]

-

Materials: 7-Azaindole, Nitric Acid, Sulfuric Acid, N-Chlorosuccinimide (NCS), Acetonitrile.

-

Procedure:

-

To a stirred solution of 7-azaindole in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Filter the resulting precipitate (3-nitro-7-azaindole), wash with water, and dry under vacuum.

-

To a solution of 3-nitro-7-azaindole in acetonitrile, add N-Chlorosuccinimide (NCS).

-

Heat the mixture to reflux and stir for 4-6 hours until the starting material is consumed (monitored by TLC/LC-MS).

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-chloro-3-nitro-7-azaindole.

-

Protocol 2: Regioselective Bromination to Yield 5-Bromo-4-chloro-3-nitro-7-azaindole

This procedure is based on the highly regioselective bromination of the 4-chloro-3-nitro-7-azaindole intermediate.[5]

-

Materials: 4-Chloro-3-nitro-7-azaindole, N-Bromosuccinimide (NBS), Sulfuric Acid.

-

Procedure:

-

Dissolve 4-chloro-3-nitro-7-azaindole in concentrated sulfuric acid at 0 °C.

-

Add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield 5-bromo-4-chloro-3-nitro-7-azaindole.

-

Protocol 3: Nucleophilic Aromatic Substitution for Fluorination

This protocol utilizes a nucleophilic aromatic substitution (SNAr) reaction to replace the chloro group with a fluoro group.

-

Materials: 5-Bromo-4-chloro-3-nitro-7-azaindole, Potassium Fluoride (spray-dried), Tetrabutylammonium Chloride, Sulfolane.

-

Procedure:

-

To a mixture of spray-dried potassium fluoride and tetrabutylammonium chloride in sulfolane, add 5-bromo-4-chloro-3-nitro-7-azaindole.

-

Heat the reaction mixture to 150-160 °C and stir for 8-12 hours.

-

Cool the reaction to room temperature and pour into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 5-bromo-4-fluoro-3-nitro-7-azaindole.

-

Protocol 4: Reduction of the Nitro Group

-

Materials: 5-Bromo-4-fluoro-3-nitro-7-azaindole, Iron powder, Ammonium Chloride, Ethanol, Water.

-

Procedure:

-

To a suspension of 5-bromo-4-fluoro-3-nitro-7-azaindole in a mixture of ethanol and water, add iron powder and ammonium chloride.

-

Heat the mixture to reflux and stir vigorously for 2-4 hours.

-

Monitor the reaction by TLC/LC-MS until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of Celite, washing with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired 5-bromo-4-fluoro-7-azaindole.

-

Derivatization of the 5-Bromo-4-fluoro-7-azaindole Core for Kinase Inhibitor Synthesis

The 5-bromo-4-fluoro-7-azaindole core is an excellent starting point for generating a library of potential kinase inhibitors via palladium-catalyzed cross-coupling reactions. Below are example protocols for common derivatizations.

Suzuki-Miyaura Cross-Coupling

This reaction is ideal for introducing aryl or heteroaryl moieties at the C5 position, which can be crucial for targeting specific pockets in the kinase active site.

Caption: Suzuki-Miyaura cross-coupling workflow.

Protocol 5: Suzuki-Miyaura Coupling

-

Materials: 5-Bromo-4-fluoro-7-azaindole, Arylboronic acid (e.g., 3-methoxyphenylboronic acid), Pd(PPh₃)₄, Sodium Carbonate, 1,4-Dioxane, Water.

-

Procedure:

-

To a degassed solution of 5-bromo-4-fluoro-7-azaindole in a mixture of 1,4-dioxane and water, add the arylboronic acid, sodium carbonate, and Pd(PPh₃)₄.

-

Heat the reaction mixture to 90-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-8 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure and purify the crude product by column chromatography.

-

| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 70-90 |

| Pd(dppf)Cl₂ | K₂CO₃ | DMF | 90 | 65-85 |

Sonogashira Coupling

This reaction introduces alkyne functionalities, which can act as linkers or interact with specific residues in the kinase active site.

Protocol 6: Sonogashira Coupling

-

Materials: 5-Bromo-4-fluoro-7-azaindole, Terminal alkyne (e.g., phenylacetylene), Pd(PPh₃)₂Cl₂, Copper(I) iodide, Triethylamine, DMF.

-

Procedure:

-

To a solution of 5-bromo-4-fluoro-7-azaindole in a mixture of DMF and triethylamine, add the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) under an inert atmosphere for 2-6 hours.

-

Dilute the reaction with ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

-

Exemplary Kinase Inhibitor Synthesis and Biological Activity

The following example illustrates the synthesis of a hypothetical kinase inhibitor based on the 5-bromo-4-fluoro-7-azaindole core, targeting a kinase such as DYRK1A, for which 7-azaindole derivatives have shown potent activity.[6]

Synthesis of a 3,5-Disubstituted 7-Azaindole Analog

This synthetic route involves an initial iodination at the C3 position followed by two sequential Suzuki-Miyaura cross-coupling reactions.[6]

Caption: Synthesis of a 3,5-disubstituted 7-azaindole kinase inhibitor.

Biological Evaluation Data (Hypothetical)

The synthesized compounds would be screened against a panel of kinases to determine their potency and selectivity.

| Compound | Target Kinase | IC₅₀ (nM) | Kinase Selectivity Profile |

| Example Inhibitor 1 | DYRK1A | 15 | Highly selective over GSK3β, CDK5 |

| Example Inhibitor 2 | Aurora A | 25 | Good selectivity against Aurora B |

| Example Inhibitor 3 | p38α | 50 | Moderate selectivity |

Conclusion

The 5-bromo-4-fluoro-7-azaindole core represents a highly valuable and versatile scaffold for the synthesis of novel kinase inhibitors. The protocols outlined in this guide provide a robust framework for the preparation of this core and its subsequent derivatization. The strategic placement of the bromo and fluoro substituents allows for extensive exploration of structure-activity relationships, paving the way for the discovery of potent and selective kinase inhibitors for various therapeutic applications.

References

-

Mérour, J.-Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. [Link]

-

Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2015). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 19(9), 1140–1143. [Link]

-

Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]

- Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. CN110452177A.

-

Wang, Z., et al. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 238, 114467. [Link]

-

Rojas-Martin, J. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

-

Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]

-

Li, J., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(9), 1041-1052. [Link]

-

Dalziel, M. E., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7420-7424. [Link]

-

Dalziel, M. E., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie (International ed. in English), 58(22), 7420–7424. [Link]

-

Ciambrone, G. S., et al. (2013). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 15(21), 5582–5585. [Link]

-

Li, B., et al. (2021). Regioselective Ir(iii)-catalyzed C–H alkynylation directed by 7-azaindoles. Organic & Biomolecular Chemistry, 19(27), 6036-6040. [Link]

-

Hinkel, F., et al. (2022). Regioselective Fluorination of Acenes: Tailoring of Molecular Electronic Levels and Solid-State Properties. Chemistry – A European Journal, 28(4), e202103405. [Link]

-

Štarha, P. S., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o358. [Link]

-

Reddy, T. S., et al. (2021). Recent advances in the global ring functionalization of 7-azaindoles. RSC Advances, 11(52), 32981-33002. [Link]

-

Kazi, A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1334–1340. [Link]

-

Huang, Z., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Arylaldehyde. Organic Letters, 24(9), 1786–1790. [Link]

-

Majumdar, S., & Ghorai, P. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry, 18, 293–302. [Link]

-